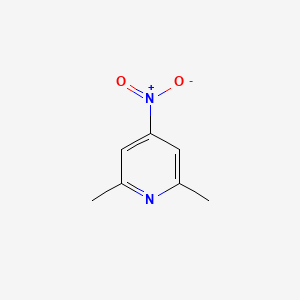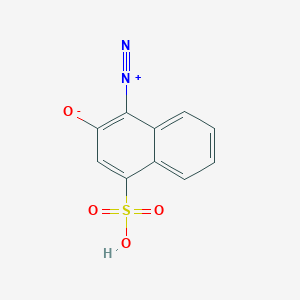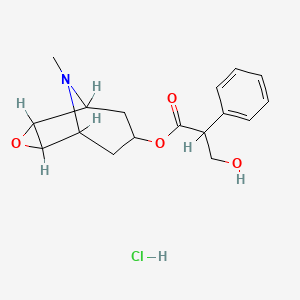
2,6-Dimetil-4-nitropiridina
Descripción general
Descripción
2,6-Dimethyl-4-nitropyridine (2,6-DMNP) is an organic compound belonging to the class of nitropyridines. It is a colorless crystalline solid with a molecular formula of C7H7NO3 and a molecular weight of 151.14 g/mol. 2,6-DMNP is a versatile compound and has many applications in various fields such as in organic synthesis, in the development of new catalysts, as a reagent for the identification of various compounds, and in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
2,6-Dimetil-4-nitropiridina: se utiliza en la síntesis de diversos compuestos heterocíclicos. Este proceso suele implicar la reacción de derivados de piridina con reactivos como N₂O₅ en un disolvente orgánico para producir iones N-nitropiridinio. Estos iones pueden luego sufrir transformaciones químicas adicionales para crear una gama diversa de estructuras heterocíclicas, que son cruciales en los productos farmacéuticos y agroquímicos .
Reacciones de Sustitución Nucleofílica Vicaria (VNS)
Este compuesto sirve como sustrato para las reacciones de VNS, donde se sustituye con amoníaco o aminas. El método VNS permite la introducción de grupos amino en el anillo de piridina, lo que da como resultado una alta regioselectividad y rendimientos. Estas reacciones son significativas para el desarrollo de nuevas entidades químicas con potencial actividad biológica .
Síntesis Orgánica de Derivados Nitro
En la síntesis orgánica, This compound es un precursor para la preparación de 2-sustituidos-5-nitro-piridinas. Estos derivados nitro tienen aplicaciones en la creación de colorantes, pigmentos y semiconductores orgánicos debido a sus propiedades electrónicas .
Química Analítica
La estructura química distintiva del compuesto lo hace valioso en química analítica, donde se puede utilizar como estándar o reactivo en el análisis cromatográfico y la detección espectrométrica. Su estabilidad y reactividad proporcionan puntos de referencia confiables para la identificación y cuantificación de compuestos similares .
Ciencia de Materiales
En la ciencia de materiales, This compound se explora por su potencial en la creación de materiales avanzados. Su estructura molecular podría contribuir al desarrollo de nuevos polímeros o recubrimientos con mayor estabilidad térmica y resistencia química .
Educación Química
Debido a su reactividad y la variedad de reacciones que puede sufrir, This compound también se utiliza en la educación química como una herramienta de enseñanza para demostrar diferentes técnicas de síntesis orgánica y mecanismos de reacción a los estudiantes .
Mecanismo De Acción
Target of Action
Nitropyridines, in general, are known to be key intermediates in the synthesis of various medicinal products .
Mode of Action
Nitropyridines are typically involved in nitration reactions . The nitration reaction is a key step in the synthesis of nitropyridines, which involves the use of nitric acid and sulfuric acid to give nitropyridine N-oxide, followed by reaction with phosphorus trichloride .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
As a nitropyridine, it is likely involved in the synthesis of various medicinal products and pesticides .
Action Environment
The action, efficacy, and stability of 2,6-Dimethyl-4-nitropyridine can be influenced by various environmental factors. For instance, the nitration reaction involved in its synthesis is exothermic and can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is necessary to ensure the safe and efficient synthesis of 2,6-Dimethyl-4-nitropyridine .
Análisis Bioquímico
Biochemical Properties
2,6-Dimethyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It has been observed to interact with enzymes and proteins, influencing their activity. For instance, 2,6-Dimethyl-4-nitropyridine forms complexes with palladium (II), which have been studied for their potential anti-tumor properties . These complexes exhibit strong cytotoxic activity against various human cancer cell lines, indicating that 2,6-Dimethyl-4-nitropyridine can modulate enzyme activity and protein interactions in a way that affects cellular functions.
Cellular Effects
The effects of 2,6-Dimethyl-4-nitropyridine on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the palladium (II) complexes of 2,6-Dimethyl-4-nitropyridine exhibit cytotoxic effects on cancer cells, leading to cell death . This suggests that 2,6-Dimethyl-4-nitropyridine can interfere with critical cellular processes, potentially through the modulation of signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-4-nitropyridine exerts its effects through binding interactions with biomolecules. The formation of complexes with metal ions, such as palladium (II), is a key aspect of its mechanism of action. These complexes can inhibit or activate enzymes, leading to changes in cellular functions. For example, the palladium (II) complexes of 2,6-Dimethyl-4-nitropyridine have been shown to induce cell death in cancer cells by disrupting essential biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-nitropyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of 2,6-Dimethyl-4-nitropyridine and its complexes can vary, affecting their efficacy in biochemical assays . Long-term exposure to 2,6-Dimethyl-4-nitropyridine may lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-nitropyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-tumor activity, while higher doses could lead to toxicity and adverse effects . Studies in animal models have shown that there is a threshold beyond which the compound’s toxicity becomes significant, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,6-Dimethyl-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction and oxidation reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biochemical behavior and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2,6-Dimethyl-4-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
2,6-Dimethyl-4-nitropyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for its role in biochemical reactions and its overall impact on cellular function.
Propiedades
IUPAC Name |
2,6-dimethyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-6(2)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERZURONBJUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401980 | |
| Record name | 2,6-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4913-57-9 | |
| Record name | 2,6-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)







![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)


![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)

